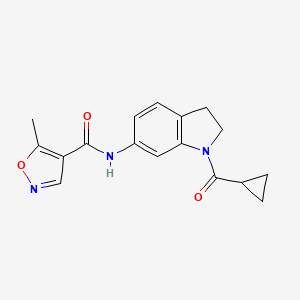

6-(1-金刚烷基)-2-苯甲酰硫代吡啶-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adamantane is an organic compound with a formula C10H16. It can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free. Adamantane is the most stable isomer of C10H16 .

Synthesis Analysis

Adamantane is widely available due to its favorable Lewis-acid catalyzed rearrangement procedure . Synthetic methods for polymers carrying adamantyl substituents include typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups .

Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal. This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .

Chemical Reactions Analysis

Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid. The discovery of adamantane in petroleum in 1933 launched a new field of chemistry dedicated to the synthesis and properties of polyhedral organic compounds .

科学研究应用

合成和化学性质

金刚烷化嘧啶合成: 使用大环烷烷衍生物在 Biginelli 反应中,可以合成金刚烷化嘧啶,包括 6-(1-金刚烷基)-2-硫代-1,2,3,4-四氢嘧啶-5-腈的变体,展示了它们在有机合成中的多功能性 (Lashmanova, Rybakov, & Shiryaev, 2016).

金刚烷基取代氮杂环的形成: 3-(1-金刚烷基)-3-氯丙烯醛被认为是一种有用的合成子,可用于获得各种金刚烷基取代氮杂环。这突出了该化合物在合成结构多样的杂环中的作用 (Litvinov et al., 1985).

生物和药物研究

对甲型流感病毒的活性: 3-(2-金刚烷基)吡咯烷等衍生物对甲型流感病毒表现出有效的活性。这证明了金刚烷衍生物在抗病毒药物开发中的潜力 (Stamatiou et al., 2001).

维格列汀的合成: 该化合物在维格列汀的改进合成中起着至关重要的作用,维格列汀是一种用于治疗糖尿病的药物。这强调了它在合成治疗上有意义的药物中的重要性 (Han Chun-min, 2015).

神经生物学应用: 金刚烷基腈衍生物表现出神经生物学应用,特别是作为受体和酶结合亲和力测定中的荧光配体,突出了它们在神经科学研究中的潜力 (Joubert, 2018).

材料科学和化学

分子相互作用的研究: 金刚烷基腈衍生物与分子受体(如柱[6]芳烃)的研究提供了对非共价相互作用的见解,这对于理解分子识别和超分子化学至关重要 (Bhadane, Lande, & Gejji, 2016).

手性萘衍生物的合成: 使用金刚烷基合成手性萘和其他芳香烃展示了该化合物在新型手性材料的创造中的用途,这些材料可以在光电和材料科学中得到应用 (Yamamoto et al., 2013).

作用机制

Target of Action

Adamantane derivatives have been found to have a wide range of targets due to their high reactivity . They are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mode of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization . The mode of action of these compounds can be elucidated through quantum-chemical calculations investigating their electronic structure and the mechanisms for their chemical and catalytic transformations .

Biochemical Pathways

Adamantane derivatives are known to be involved in a variety of biochemical pathways due to their high reactivity .

Pharmacokinetics

The pharmacokinetics of adamantane derivatives can be complex due to their high reactivity and potential for various chemical transformations .

Result of Action

Adamantane derivatives are known to have a wide range of effects due to their high reactivity .

Action Environment

The action of adamantane derivatives can be influenced by various factors due to their high reactivity .

未来方向

Adamantane derivatives are of substantial interest for their perspective antiviral and psychotherapeutic activities . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

属性

IUPAC Name |

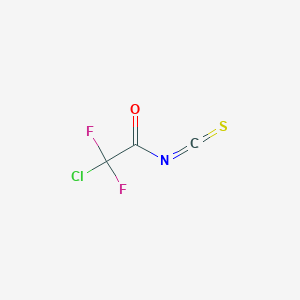

6-(1-adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2OS/c25-14-20-6-7-22(24-11-16-8-17(12-24)10-18(9-16)13-24)26-23(20)28-15-21(27)19-4-2-1-3-5-19/h1-7,16-18H,8-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDUJTDZEMJZAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-Adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2413283.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2413290.png)

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B2413291.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2413297.png)

![6-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2413299.png)

![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2413300.png)

![N-Ethyl-N-[2-oxo-2-(6-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2413302.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2413303.png)